Sordarin

Description

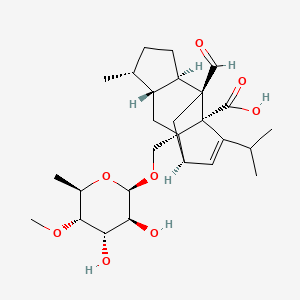

This compound is a natural product found in Parascedosporium putredinis, Hypoxylon croceum, and Sordaria araneosa with data available.

Properties

IUPAC Name |

(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGVRVMISBQNMQ-YPBSLCSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911847 | |

| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11076-17-8 | |

| Record name | Sordarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sordarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sordarin's Precision Strike: A Technical Guide to its Mechanism of Action on the Fungal Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sordarin and its derivatives represent a unique class of antifungal agents that exhibit a highly specific mechanism of action, targeting the fungal protein synthesis machinery. Unlike many conventional antifungals that disrupt the cell membrane, sordarins inhibit the elongation phase of translation by stabilizing the complex between the ribosome and eukaryotic elongation factor 2 (eEF2).[1] This action effectively stalls the ribosome on the messenger RNA (mRNA), leading to a cessation of protein synthesis and subsequent fungal cell death.[2] The high selectivity of sordarins for fungal eEF2 over its mammalian counterpart makes this class of compounds a compelling area of research for the development of novel antifungal therapies with a potentially wide therapeutic window. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

The Molecular Mechanism of this compound: A Stabilizing Act

This compound's antifungal activity is centered on its ability to lock the fungal ribosome in a post-translocational state. The core of this mechanism is the stabilization of the ternary complex formed by the 80S ribosome, eEF2, and this compound itself.[3]

eEF2, a GTP-dependent translocase, is essential for the elongation phase of protein synthesis. It catalyzes the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome, a critical step for the progression of the ribosome along the mRNA template. This compound does not directly inhibit the GTPase activity of eEF2.[2] Instead, it binds to a specific pocket on eEF2, inducing and stabilizing a conformation that remains tightly bound to the ribosome even after GTP hydrolysis.[2][4] This persistent complex physically obstructs the binding of the next aminoacyl-tRNA to the A-site, thereby halting the elongation cycle.[4]

The binding site for this compound on eEF2 is located at the interface of domains III, IV, and V.[2][5] This strategic location allows the drug to act as a molecular "glue," holding these domains in a rigid conformation that is incompatible with the dynamic changes required for eEF2 to dissociate from the ribosome and complete the translocation cycle. The high specificity of this compound for fungal eEF2 is attributed to amino acid variations within this binding pocket between fungi and mammals.[6]

dot

Caption: this compound's mechanism of action on the fungal ribosome.

Quantitative Analysis of this compound's Antifungal Activity

The efficacy of this compound and its derivatives has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize key quantitative data, including the 50% inhibitory concentrations (IC₅₀) from in vitro protein synthesis assays and the minimum inhibitory concentrations (MIC) from fungal growth inhibition assays.

Table 1: In Vitro Protein Synthesis Inhibition (IC₅₀)

| Compound | Fungal Species | IC₅₀ (µg/mL) |

| This compound | Candida albicans | 0.01 |

| This compound | Candida glabrata | 0.2 |

| This compound | Cryptococcus neoformans | 0.06 |

| This compound | Rabbit Reticulocyte | >100 |

| GR135402 | Candida albicans | 0.02 |

| GR135402 | Candida glabrata | 0.04 |

| GR135402 | Cryptococcus neoformans | 0.08 |

| GR135402 | Candida krusei | >100 |

| GR135402 | Candida parapsilosis | >100 |

Data sourced from Domínguez et al., 1998.[1]

Table 2: Fungal Growth Inhibition (MIC)

| Compound | Fungal Species | MIC Range (µg/mL) |

| This compound | Candida albicans | 0.25 - 2 |

| This compound | Candida glabrata | 0.5 - 4 |

| This compound | Cryptococcus neoformans | 0.5 - 4 |

| GM 193663 | Candida kefyr | 0.004 |

| GM 222712 | Candida glabrata | 0.5 |

| GM 237354 | Cryptococcus neoformans | 0.25 |

| This compound Derivatives | Pneumocystis carinii | <0.008 |

| GM 222712 | Aspergillus flavus | 0.25 - 1 |

| GM 222712 | Aspergillus fumigatus | 32 |

Data compiled from various sources, including Herreros et al., 1999.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (Poly(U)-directed)

This assay measures the ability of this compound to inhibit the synthesis of polyphenylalanine from a polyuridylic acid (poly(U)) template in a fungal cell-free system.

Methodology:

-

Preparation of Fungal Cell-Free Lysate (S-30 or S-100 fraction):

-

Grow fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) in a suitable rich medium to mid-log phase.

-

Harvest cells by centrifugation and wash with a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT).

-

Lyse the cells using mechanical disruption (e.g., glass bead vortexing or a French press).

-

Centrifuge the lysate at 30,000 x g to obtain the S-30 supernatant. For an S-100 fraction, a subsequent centrifugation at 100,000 x g is performed to pellet ribosomes, with the supernatant containing the soluble translation factors.

-

-

Translation Reaction:

-

Prepare a reaction mixture containing:

-

Fungal cell-free lysate (S-30 or reconstituted S-100 with ribosomes)

-

Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KOAc, 10 mM Mg(OAc)₂)

-

Energy source (ATP, GTP, and a regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Poly(U) mRNA template

-

Radiolabeled amino acid ([¹⁴C]-Phenylalanine)

-

Varying concentrations of this compound or a vehicle control.

-

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Quantification of Protein Synthesis:

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized polyphenylalanine chains.

-

Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.

-

dot

Caption: Experimental workflow for the in vitro translation inhibition assay.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome-eEF2 Complex

Cryo-EM has been instrumental in visualizing the structural basis of this compound's mechanism of action at near-atomic resolution.

Methodology:

-

Complex Formation:

-

Purified fungal 80S ribosomes are incubated with purified eEF2 in the presence of a non-hydrolyzable GTP analog (e.g., GDPNP) to form the pre-translocation complex.

-

This compound is then added to the mixture to stabilize the eEF2 on the ribosome.

-

-

Grid Preparation:

-

A small volume of the complex solution is applied to a cryo-EM grid (typically a copper grid with a holey carbon film).

-

The grid is blotted to create a thin film of the solution.

-

The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the complex.

-

-

Data Collection:

-

The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector.

-

A large number of images (micrographs) are collected at various tilt angles.

-

-

Image Processing and 3D Reconstruction:

-

Individual particle images of the ribosome-eEF2-sordarin complex are computationally extracted from the micrographs.

-

The particles are aligned and classified to generate 2D class averages.

-

A 3D model of the complex is then reconstructed from the 2D class averages, which can be refined to high resolution.

-

Mechanisms of Resistance to this compound

Resistance to this compound in fungi primarily arises from mutations in the gene encoding its target, eEF2. These mutations typically occur within or near the this compound binding pocket, reducing the affinity of the drug for eEF2 and thereby diminishing its inhibitory effect. Additionally, mutations in certain ribosomal proteins, such as L10e, have also been shown to confer this compound resistance, likely by allosterically affecting the interaction between eEF2 and the ribosome.

Table 3: Known this compound Resistance Mutations in Fungal eEF2 (Saccharomyces cerevisiae)

| Mutation | Location | Effect on this compound Binding |

| S523T | Domain III | Abolishes drug binding |

| N138H, A140W | Domain G' | Reduces this compound affinity |

| Residues 521, 524 | Domain III | Critical for this compound binding |

Data sourced from Justice et al., 1998 and other studies.

dot

Caption: Logical relationship of eEF2 mutations to this compound resistance.

Conclusion

This compound's unique mechanism of action, involving the stabilization of the fungal ribosome-eEF2 complex, presents a highly specific and potent strategy for antifungal therapy. The detailed understanding of its molecular interactions, supported by a wealth of quantitative and structural data, provides a solid foundation for the rational design of next-generation this compound derivatives with improved efficacy and a broader spectrum of activity. The experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery and combating the growing threat of fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in ribosomal protein L10e confer resistance to the fungal-specific eukaryotic elongation factor 2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sordarin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sordarin, a potent antifungal agent first isolated from the fungus Sordaria araneosa, represents a unique class of natural products with a highly specific mechanism of action. Unlike many conventional antifungals that target the fungal cell membrane, this compound inhibits protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This distinct mode of action has made this compound and its derivatives promising candidates for the development of novel antifungal therapies, particularly in light of growing resistance to existing drugs. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, complete with detailed experimental protocols and quantitative data.

Discovery and Producing Organism

This compound was first isolated in 1969 from the fermentation broth of the ascomycete fungus Sordaria araneosa by scientists at Sandoz Co. in Switzerland, where it was patented as SL 2266.[3] Sordaria araneosa is a species of microscopic fungus belonging to the phylum Ascomycota and remains the primary natural source of this unique tetracyclic diterpene glycoside.[1][3] The initial discovery was followed by extensive research into its chemical structure and biological activity.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Sordaria araneosa. Optimization of the fermentation process has been a key area of research to improve yields for further study and potential therapeutic development. Through a combination of traditional and Design of Experiments (DOE) approaches, this compound yields have been significantly increased.

Experimental Protocol: Fermentation of Sordaria araneosa

A representative fermentation protocol for a this compound-producing fungus, such as a heterologous expression system in Aspergillus oryzae, is as follows:

-

Inoculum Preparation: A culture of the this compound-producing fungal strain is grown on a suitable agar (B569324) medium. A plug of the mycelium is then used to inoculate a liquid seed culture medium.

-

Seed Culture: The seed culture is incubated at 28-30°C with shaking at 200-220 rpm for 2-3 days to generate sufficient biomass.[4]

-

Production Culture: The seed culture is then used to inoculate a larger production culture. A representative medium for heterologous expression is MPY liquid culture medium (3% maltose, 1% hipolypeptone, 0.5% yeast extract, 10 mg adenine (B156593) in 100 mL).[1]

-

Incubation: The production culture is incubated at 30°C and 220 rpm for 1 week.[1]

Data Presentation: this compound Production Yields

| Fermentation Scale | Initial Yield (µg/g) | Optimized Yield (µg/g) | Fold Increase |

| Flask | <100 | up to 2,609 | ~25x |

| 250-L Pilot Plant | - | up to 2,389 | - |

Table 1: Improvement of this compound production yields through process optimization.[5]

Isolation and Purification

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Experimental Protocol: Extraction and Purification of this compound

-

Extraction: The liquid fermentation medium is extracted multiple times with an organic solvent such as ethyl acetate. The solvent is then removed by concentration using a rotary evaporator to obtain a crude extract.[1]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica (B1680970) Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by HPLC, often using a reverse-phase column, to yield pure this compound.

-

References

- 1. Uncovering a novel biosynthetic gene cluster for this compound through genome mining in the fungus Talaromyces adpressus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Improvement of this compound production through process optimization: combining traditional approaches with DOE - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Sordarin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin, a potent antifungal agent with a unique mechanism of action targeting protein synthesis, has garnered significant interest in the field of drug development. This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthetic gene cluster (sdn), detailing the intricate enzymatic cascade responsible for its production in the fungus Sordaria araneosa. This document outlines the key genes and their corresponding enzymes, the biosynthetic pathway, and detailed experimental protocols for the study of this fascinating natural product. Quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

This compound is a tetracyclic diterpene glycoside that exhibits highly specific inhibition of fungal protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1] This mode of action, distinct from most clinically used antifungals that target the cell membrane, makes this compound and its derivatives promising candidates for the development of novel antifungal therapies. The unique and complex chemical structure of this compound has spurred research into its biosynthesis, leading to the identification and characterization of the this compound biosynthetic gene cluster (sdn) in Sordaria araneosa.[2][3] A homologous cluster (tdn) has also been recently identified in Talaromyces adpressus.[4] Understanding the enzymatic machinery responsible for this compound's construction is crucial for pathway engineering and the generation of novel, more effective antifungal agents.

The this compound Biosynthetic Gene Cluster (sdn)

The sdn gene cluster from Sordaria araneosa ATCC 36386 spans approximately 67 kb and contains 20 open reading frames.[2] These genes encode the enzymatic machinery required for the complete biosynthesis of this compound, including a diterpene cyclase, several cytochrome P450 monooxygenases, a Diels-Alderase, and a glycosyltransferase.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis | Reference |

| sdnA | Diterpene cyclase | Catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the initial tricyclic scaffold, cycloaraneosene (B25683). | [2] |

| sdnB | Cytochrome P450 monooxygenase | Involved in a series of oxidative modifications of the cycloaraneosene core, including hydroxylation and C-C bond cleavage. | [5] |

| sdnE | Cytochrome P450 monooxygenase | Participates in the oxidative tailoring of the diterpene scaffold. | [5][6] |

| sdnF | Cytochrome P450 monooxygenase | Contributes to the series of oxidation reactions on the cycloaraneosene intermediate. | [5][6] |

| sdnH | Cytochrome P450 monooxygenase | Catalyzes a desaturation step to generate a cyclopentadiene (B3395910) moiety. | [5] |

| sdnG | Diels-Alderase | A novel enzyme that catalyzes an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the characteristic norbornene skeleton of sordaricin (B1205495). | [3][5][7] |

| sdnJ | Glycosyltransferase | Catalyzes the glycosylation of the sordaricin aglycone with a deoxyaltrose sugar moiety. | [2] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the primary metabolite geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: scaffold formation, oxidative tailoring and intramolecular cyclization, and finally, glycosylation.

Stage 1: Diterpene Scaffold Formation

The pathway is initiated by the enzyme SdnA , a diterpene cyclase, which catalyzes the complex cyclization of the linear precursor GGPP into the 5-8-5 tricyclic hydrocarbon, cycloaraneosene .[2][8] This sets the foundational carbon skeleton of the this compound molecule.

Stage 2: Oxidative Tailoring and Diels-Alder Cycloaddition

Following the initial cyclization, a cascade of oxidative modifications is carried out by a suite of cytochrome P450 monooxygenases, including SdnB, SdnE, SdnF, and SdnH .[5][6] These enzymes perform a series of reactions, including hydroxylations, a C-C bond cleavage, and a desaturation to form a cyclopentadiene moiety.[5] This series of reactions generates a highly functionalized intermediate poised for the key intramolecular cyclization.

A pivotal step in the biosynthesis is the formation of the characteristic norbornene core of sordaricin, the aglycone of this compound. This is achieved through an intramolecular Diels-Alder [4+2] cycloaddition reaction catalyzed by the novel enzyme SdnG .[3][5][7] This enzyme facilitates the formation of the bridged bicyclic system that is a hallmark of the this compound family of compounds.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the glycosylation of the sordaricin aglycone. The glycosyltransferase SdnJ catalyzes the transfer of a GDP-6-deoxy-d-altrose sugar moiety to the sordaricin core, yielding the final bioactive molecule, This compound .[2]

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway is not yet fully available in the literature, heterologous expression studies have provided some quantitative estimates of product yields.

Table 2: Production Titers of this compound Biosynthetic Intermediates in a Heterologous Host (Aspergillus nidulans)

| Expressed Genes | Product(s) | Titer (mg/L) | Reference |

| sdnA, sdnC | Cycloaraneosene | Not explicitly quantified | [5] |

| sdnA, sdnC, sdnB | Oxidatively cleaved shunt product (3) | Not explicitly quantified | [5] |

| sdnA, sdnC, sdnB, sdnH | Cyclopentadiene-containing intermediates (5 and 6) | 7.0 (for 5), 4.5 (for 6) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic gene cluster.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae

This protocol describes the reconstitution of the this compound biosynthetic pathway in a heterologous fungal host, such as Aspergillus oryzae, a commonly used platform for the expression of fungal natural product gene clusters.

Materials:

-

Aspergillus oryzae recipient strain (e.g., NSAR1)

-

Expression vectors (e.g., pTAEX3)

-

This compound biosynthetic genes (sdnA, sdnB, etc.)

-

Restriction enzymes and ligase

-

Protoplasting solution (e.g., 1.2 M MgSO₄, 10 mM sodium phosphate (B84403) buffer, pH 5.8)

-

Lytic enzyme solution (e.g., Yatalase, Chitinase)

-

PEG-calcium solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 50 mM Tris-HCl, pH 7.5)

-

Regeneration medium (e.g., Czapek-Dox agar (B569324) with appropriate supplements)

Procedure:

-

Vector Construction: Clone the this compound biosynthetic genes into suitable expression vectors under the control of strong constitutive or inducible promoters.

-

Fungal Transformation: a. Grow the recipient A. oryzae strain in a suitable liquid medium. b. Harvest the mycelia and wash with the protoplasting solution. c. Treat the mycelia with the lytic enzyme solution to generate protoplasts. d. Transform the protoplasts with the expression vectors containing the this compound biosynthetic genes using the PEG-calcium solution.

-

Selection and Regeneration: Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent. Incubate until transformants appear.

-

Metabolite Analysis: a. Cultivate the transformants in a suitable production medium. b. Extract the fungal culture (both mycelia and broth) with an organic solvent (e.g., ethyl acetate). c. Analyze the crude extract by LC-MS to detect the production of this compound and its biosynthetic intermediates.

In Vitro Characterization of the Diels-Alderase SdnG

This protocol outlines the general steps for the in vitro enzymatic assay of the novel Diels-Alderase, SdnG.

Materials:

-

Purified recombinant SdnG enzyme

-

Substrate (the oxidized intermediate with the diene-dienophile moiety)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer at a suitable pH)

-

Quenching solution (e.g., organic solvent)

-

HPLC or LC-MS for product analysis

Procedure:

-

Enzyme Expression and Purification: Express the sdnG gene in a suitable host (e.g., E. coli) and purify the recombinant protein to homogeneity.

-

Enzymatic Reaction: a. Set up the reaction mixture containing the purified SdnG enzyme and its substrate in the reaction buffer. b. Incubate the reaction at an optimal temperature for a defined period. c. Include control reactions without the enzyme to monitor for any non-enzymatic background reaction.

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution and extract the product into an organic solvent.

-

Product Analysis: Analyze the extracted product by HPLC or LC-MS to confirm the formation of sordaricin and to determine the reaction kinetics.

Conclusion

The elucidation of the this compound biosynthetic gene cluster represents a significant advancement in our understanding of how fungi produce complex and medicinally important natural products. The discovery of a novel Diels-Alderase, SdnG, highlights the unique enzymatic strategies employed in nature to construct intricate molecular architectures.[3][5][7] The knowledge and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the biosynthesis of this compound, engineer the pathway for the production of novel analogs with improved therapeutic properties, and develop new strategies to combat the growing threat of fungal infections. The continued investigation into this fascinating biosynthetic pathway holds great promise for the future of antifungal drug discovery.

References

- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Biology Tools for Engineering Aspergillus oryzae [mdpi.com]

- 7. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Architecture of a Potent Antifungal: A Technical Guide to the Total Synthesis of Sordarin and its Diterpene Core

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the total synthesis of Sordarin, a fungal metabolite with a unique mode of action, and its complex diterpene aglycone, sordaricin (B1205495). This compound has garnered significant attention in the scientific community due to its potent and selective inhibition of fungal protein synthesis, marking it as a promising candidate for the development of novel antifungal agents. This document details the synthetic strategies of the three research groups that have successfully conquered this challenging molecular architecture: the pioneering work of Kato, followed by the syntheses from the Mander and Narasaka groups. Each approach is dissected to provide a clear comparison of their methodologies, key transformations, and overall efficiencies.

Introduction: The Biological Significance of this compound

This compound, first isolated from the fungus Sordaria araneosa, exhibits its antifungal properties by targeting and stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This mechanism effectively stalls the translocation step in protein synthesis, leading to fungal cell death.[1][2] The unique tetracyclic diterpene core, featuring a strained norbornene system, is crucial for its biological activity and presents a formidable challenge for synthetic chemists. The aglycone, sordaricin, serves as the key scaffold for glycosylation to yield this compound and its analogues.

Retrosynthetic Analysis: Deconstructing the this compound Core

The core complexity of sordaricin lies in its tetracyclic framework, which includes a bicyclo[2.2.1]heptane (norbornene) system. The retrosynthetic strategies employed by the three key research groups highlight different approaches to assemble this intricate structure.

Synthetic Strategies and Key Transformations

The Kato Synthesis (1993)

The first total synthesis of optically pure sordaricin methyl ester was accomplished by the Kato group.[1] Their strategy hinged on two critical transformations: a Cope rearrangement to assemble a key intermediate, followed by an intramolecular Diels-Alder reaction to construct the tetracyclic core.[1]

Key Features:

-

Cope Rearrangement: Formation of a key bicyclic intermediate.

-

Intramolecular Diels-Alder Reaction: Formation of the norbornene framework.

The Mander Synthesis (2003)

The Mander group developed an enantioconvergent synthesis of sordaricin, also employing an intramolecular [4+2] cycloaddition as a key step.[1] Their approach involved the coupling of two enantiomerically pure fragments derived from the same starting material.

Key Features:

-

Enantioconvergent Approach: Utilization of both enantiomers of a starting material.

-

Intramolecular Diels-Alder Cyclization: Construction of the core structure.

The Narasaka Synthesis (2004 & 2006)

The Narasaka group reported a racemic synthesis of sordaricin in 2004, followed by the first enantioselective total synthesis of (-)-sordarin in 2006.[1] Their strategy diverged from the previous approaches by utilizing an intramolecular palladium-catalyzed Tsuji-Trost reaction to form the diterpene core.[1]

Key Features:

-

Oxidative Radical Cyclization: A silver(I)-catalyzed reaction of a cyclopropanol derivative to form a bicyclo[5.3.0]decan-3-one skeleton.

-

Intramolecular Tsuji-Trost Reaction: A palladium(0)-catalyzed allylation to construct the strained bicyclo[2.2.1]heptan-2-one framework.

-

β-selective Glycosylation: A Mukaiyama diastereoselective glycosidation to install the sugar moiety.

Quantitative Data Summary

The following table summarizes the key quantitative data from the three completed total syntheses of this compound or its diterpene core.

| Parameter | Kato Synthesis (1993) | Mander Synthesis (2003) | Narasaka Synthesis (2006) |

| Target Molecule | Sordaricin Methyl Ester | Sordaricin | (-)-Sordarin |

| Overall Yield | Not explicitly stated | 3% | 5% |

| Number of Steps | Not explicitly stated | 27 steps | 27 steps (from compound 41) |

| Key Ring-Forming Strategy | Intramolecular Diels-Alder | Intramolecular Diels-Alder | Intramolecular Pd-catalyzed Allylation |

| Chirality Source | Chiral starting material | Enantioconvergent approach | Chiral starting material |

Experimental Protocols for Key Reactions

Mander's Intramolecular Diels-Alder Cyclization

This protocol is an illustrative example based on the reported synthesis.

To a solution of the triene precursor in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at room temperature, the reaction is allowed to proceed for an extended period (e.g., 24-72 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the sordaricin core.

Narasaka's Ag(I)-Catalyzed Oxidative Radical Cyclization

This protocol is an illustrative example based on the reported synthesis.

To a solution of the cyclopropanol derivative in a solvent mixture (e.g., acetonitrile/water), silver nitrate (B79036) (AgNO₃) is added as a catalyst. An oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to yield the bicyclo[5.3.0]decan-3-one skeleton.

Narasaka's Intramolecular Palladium-Catalyzed Allylation

This protocol is an illustrative example based on the reported synthesis.

In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the allylic carbonate precursor in a degassed aprotic solvent (e.g., THF) is prepared. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable ligand are added. The reaction mixture is heated to reflux and stirred until completion. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography to give the tetracyclic core of sordaricin.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic strategies.

Conclusion

The total syntheses of this compound and its diterpene core represent significant achievements in natural product synthesis. The distinct strategies developed by the Kato, Mander, and Narasaka groups showcase the power of modern synthetic organic chemistry in assembling complex molecular architectures. While the Diels-Alder reaction proved to be a robust method for constructing the norbornene system in the earlier syntheses, Narasaka's approach using a palladium-catalyzed cyclization offers an alternative and effective route. These synthetic endeavors not only provide access to this compound for further biological evaluation and analogue development but also enrich the toolbox of synthetic chemists for tackling other complex natural products. The insights gained from these syntheses are invaluable for the future design and development of new and more effective antifungal agents.

References

Unmasking the Target: A Technical Guide to Identifying Elongation Factor 2 as the Antifungal Target of Sordarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sordarin family of natural products represents a compelling class of antifungal agents due to their unique mechanism of action: the specific inhibition of fungal protein synthesis.[1][2] Unlike many antifungals that target the cell membrane, sordarins selectively interfere with the function of eukaryotic elongation factor 2 (eEF2), a pivotal enzyme in the translation elongation cycle.[3][4] This distinct mode of action has positioned this compound and its derivatives as promising candidates for the development of novel antifungal therapies, particularly in an era of escalating drug resistance.[3] This in-depth technical guide details the core experiments, quantitative data, and methodologies that were instrumental in unequivocally identifying eEF2 as the molecular target of this compound.

Core Mechanism of Action: Stabilizing a Stalled Ribosome

This compound exerts its antifungal activity by binding to eEF2 and stabilizing the eEF2-ribosome complex in a post-translocational state.[1][2][3] eEF2, a GTPase, is responsible for catalyzing the movement of the ribosome along the mRNA, a critical step for the elongation of the polypeptide chain.[1] this compound does not inhibit the GTPase activity of eEF2 directly.[5] Instead, it locks eEF2 into a specific conformation on the ribosome after GTP hydrolysis, preventing its release and thereby arresting the elongation cycle.[3][5] This leads to a global shutdown of protein synthesis, ultimately resulting in fungal cell death.[3] The binding site for this compound is located in a pocket formed by domains III, IV, and V of eEF2.[3][5]

Quantitative Data: Gauging this compound's Potency and Affinity

The efficacy of this compound and its derivatives has been quantified through various in vitro assays, providing crucial data on their inhibitory concentrations and binding affinities. These quantitative measures are essential for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug development.

| Compound | Assay Type | Organism/System | Parameter | Value | Reference |

| This compound | In vitro translation | Candida albicans | IC50 | 0.02 µg/mL | [6] |

| This compound | In vitro translation | Candida glabrata | IC50 | 0.02 µg/mL | [6] |

| This compound | In vitro translation | Candida krusei | IC50 | >100 µg/mL | [6] |

| This compound | In vitro translation | Candida parapsilosis | IC50 | >100 µg/mL | [6] |

| This compound | In vitro translation | Cryptococcus neoformans | IC50 | 0.04 µg/mL | [6] |

| This compound | In vitro translation | Rabbit Reticulocyte | IC50 | >100 µg/mL | [6][7] |

| GR135402 | In vitro translation | Candida albicans | IC50 | 0.01 µg/mL | [6] |

| Condition | Method | Dissociation Constant (Kd) | Reference |

| This compound binding to C. albicans eEF2 | Photoaffinity labeling | 1.26 µM | [8] |

| This compound binding to C. albicans eEF2 in the presence of ribosomes and a non-hydrolyzable GTP analog (two binding sites) | Photoaffinity labeling | 0.7 nM and 41.5 nM | [8] |

Key Experiments in Identifying eEF2 as the this compound Target

A combination of genetic, biochemical, and biophysical approaches was employed to definitively identify eEF2 as the molecular target of this compound.

Genetic Analysis of this compound-Resistant Mutants

A cornerstone in target identification, the generation and characterization of spontaneous this compound-resistant mutants in sensitive fungal species like Saccharomyces cerevisiae provided compelling genetic evidence.[8]

-

Experimental Protocol: Isolation and Characterization of this compound-Resistant Mutants

-

Mutant Selection: Wild-type S. cerevisiae cells are plated on a medium containing a concentration of this compound that is inhibitory to growth. Spontaneous resistant colonies will emerge after incubation.

-

Gene Identification: The gene responsible for the resistance phenotype is identified. This can be achieved through classical genetic mapping or, more commonly, by whole-genome sequencing of the resistant mutants and comparison to the wild-type parental strain.

-

Sequence Analysis: The coding sequence of the candidate gene in the resistant strains is analyzed to identify specific point mutations.[8]

-

Confirmation: To confirm that the identified mutation is responsible for the resistance, the mutated allele is introduced into a wild-type, this compound-sensitive strain. The resulting strain should exhibit this compound resistance.[8]

-

Studies have consistently shown that mutations conferring this compound resistance map to the gene encoding eEF2.[4][9] Furthermore, mutations in the ribosomal protein rpP0 have also been shown to confer resistance, suggesting an allosteric effect on the eEF2-ribosome interaction.[9]

Biochemical Validation: In Vitro Translation and Binding Assays

Biochemical assays using cell-free systems were crucial for pinpointing the component of the translational machinery targeted by this compound.

-

Experimental Protocol: In Vitro Translation "Mix-and-Match" Assay

-

Preparation of Components: Prepare ribosomes and the soluble protein fraction (containing elongation factors) from both a this compound-sensitive fungal species (e.g., C. albicans) and a this compound-resistant species (e.g., C. krusei).[6]

-

Reconstitution of Systems: Create homologous and heterologous in vitro translation systems by combining the ribosomes and soluble fractions from the two species.

-

Inhibition Assay: Measure the inhibitory effect of this compound on protein synthesis (e.g., by quantifying the incorporation of a radiolabeled amino acid) in each of the reconstituted systems.

-

Results from these "mix-and-match" experiments demonstrated that sensitivity to this compound is determined by the source of the soluble protein fraction, which contains the elongation factors, thus narrowing down the potential target.[6]

-

Experimental Protocol: [³H]this compound Binding Assay

-

Preparation of Cell-Free Extract: Prepare a cell-free extract (S-50 fraction) from a this compound-sensitive fungal species.[10]

-

Binding Reaction: Incubate the cell-free extract with radiolabeled this compound ([³H]this compound) in a suitable binding buffer.[10]

-

Separation of Bound and Free Ligand: Separate the protein-bound [³H]this compound from the free [³H]this compound using a technique such as size-exclusion chromatography.[10]

-

Quantification: Measure the radioactivity in the fractions corresponding to the protein-bound complex using a scintillation counter.[10]

-

These binding assays confirmed a direct interaction between this compound and a component within the soluble protein fraction.[11] The binding affinity was found to be significantly enhanced in the presence of ribosomes, indicating that this compound preferentially binds to the ribosome-eEF2 complex.[8][11]

Direct Target Identification: Affinity Chromatography and Protein Identification

To definitively identify the this compound-binding protein, affinity-based purification methods were employed.

-

Experimental Protocol: Affinity Purification of the this compound Target

-

Immobilization of this compound: A this compound derivative is chemically coupled to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.

-

Lysate Preparation: A cell lysate from a this compound-sensitive fungus is prepared.

-

Affinity Chromatography: The cell lysate is passed over the this compound-affinity column. The this compound-binding protein(s) will be retained on the column, while other proteins will flow through.

-

Elution: The bound protein(s) are eluted from the column, for example, by using a high concentration of free this compound to compete for binding.

-

Protein Identification: The eluted protein is identified using techniques such as N-terminal sequencing or mass spectrometry.

-

This approach led to the direct isolation and subsequent identification of eEF2 as the protein that physically interacts with this compound.[11]

Visualizing the Logic and the Mechanism

Caption: A flowchart illustrating the key experimental approaches that led to the identification of eEF2 as the target of this compound.

Caption: A signaling pathway diagram illustrating how this compound inhibits protein synthesis by stabilizing the eEF2-ribosome complex.

Conclusion

The identification of eEF2 as the molecular target of this compound was the result of a multifaceted approach that combined classical genetics with innovative biochemical and biophysical techniques. The convergence of evidence from this compound-resistant mutant analysis, in vitro translation and binding assays, and direct protein purification has provided an unequivocal validation of this drug-target interaction. This comprehensive understanding of this compound's mechanism of action provides a solid foundation for the rational design of new and improved antifungal agents that can overcome existing challenges in the treatment of fungal infections. The high degree of conservation of eEF2 among fungi, coupled with sufficient structural divergence from its mammalian counterpart, continues to make it an attractive and viable target for antifungal drug discovery.[4][9]

References

- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Identification of Elongation Factor 2 as the Essential Protein Targeted by Sordarins in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Sordarin Binding Site on Eukaryotic Elongation Factor 2: A Technical Guide for Drug Development

Abstract

Sordarin and its derivatives represent a promising class of antifungal agents that exhibit a unique mechanism of action: the specific inhibition of fungal protein synthesis through interaction with eukaryotic elongation factor 2 (eEF2). This technical guide provides a comprehensive overview of the this compound binding site on eEF2, detailing the molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this interaction. This document is intended for researchers, scientists, and drug development professionals working on novel antifungal therapies.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with new mechanisms of action.[1] Sordarins, a class of tetracyclic diterpene glycosides, offer a compelling alternative to conventional antifungals that typically target the fungal cell membrane.[1][2] These compounds selectively inhibit protein synthesis in fungi by binding to eukaryotic elongation factor 2 (eEF2), a crucial enzyme for the translocation step of protein synthesis.[3][4] This guide delves into the specifics of the this compound-eEF2 interaction, providing a foundational understanding for the rational design of new and improved this compound-based antifungals.

Mechanism of Action: Stabilizing a Stalled Ribosome

This compound's antifungal activity stems from its ability to stabilize the eEF2-ribosome complex in a post-translocational state.[3] eEF2, a GTPase, is responsible for catalyzing the movement of the ribosome along the mRNA template, a critical step in polypeptide chain elongation.[3] this compound does not inhibit the intrinsic GTPase activity of eEF2.[5] Instead, after GTP hydrolysis, this compound binds to a specific pocket on eEF2, locking it into a conformation that prevents its dissociation from the ribosome.[3][5] This persistent eEF2-ribosome complex physically obstructs the entry of the next aminoacyl-tRNA into the A-site, thereby halting protein synthesis and leading to fungal cell death.[6]

Signaling Pathway of this compound's Action

The following diagram illustrates the key steps in the mechanism of this compound's inhibition of protein synthesis.

References

- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

The Decisive Role of the Glycosyl Unit in Sordarin's Antifungal Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Sordarin, a potent antifungal agent, operates through a unique mechanism of action: the inhibition of fungal protein synthesis via the stabilization of the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This mode of action distinguishes it from many contemporary antifungals that target the cell membrane.[1] Extensive research has demonstrated that the bioactivity of the this compound family of compounds is profoundly influenced by its chemical structure, with the glycosyl moiety playing a pivotal role in its interaction with the fungal translational machinery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the this compound glycosyl unit, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Introduction: this compound's Unique Mechanism of Action

This compound and its derivatives are tetracyclic diterpene glycosides that exhibit selective and potent antifungal activity.[1][3] They function by binding to eEF2, a crucial enzyme in the translation elongation cycle responsible for the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[2] this compound does not directly inhibit the GTPase activity of eEF2; instead, it stabilizes the eEF2-ribosome complex in a post-translocational state, effectively stalling protein synthesis and leading to fungal cell death.[2][4] This high specificity for the fungal translation machinery, with minimal impact on mammalian systems, makes this compound and its analogs promising candidates for the development of novel antifungal therapeutics.[5][6]

The core structure of this compound consists of a diterpene aglycone, sordaricin (B1205495), and a unique amino-sugar. While modifications to the diterpene core have been explored, the glycosyl unit has been the primary focus of SAR studies, revealing its critical contribution to the antifungal potency and spectrum of activity.[3][7]

The Glycosyl Unit: A Key Determinant of Bioactivity

Structure-activity relationship studies have consistently highlighted the indispensable role of the glycosyl moiety in the bioactivity of this compound. Modifications to this sugar portion of the molecule have led to the development of numerous analogs with a wide range of antifungal activities, providing valuable insights into the specific structural features required for optimal interaction with the eEF2-ribosome complex.

Quantitative Analysis of Glycosyl Analogs

The antifungal potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal species and their 50% inhibitory concentration (IC50) in in vitro protein synthesis assays. The following tables summarize the quantitative data for key this compound analogs with modifications in the glycosyl unit.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound Glycosyl Analogs

| Compound | Modification | Candida albicans | Candida glabrata | Cryptococcus neoformans | Reference |

| This compound | Natural Product | 0.06 - 0.25 | 0.12 - 0.5 | 0.12 - 0.5 | [8][9] |

| GM 222712 | Semisynthetic derivative | <0.008 - 0.03 | 0.015 | 0.015 - 0.03 | [9] |

| GM 237354 | Semisynthetic derivative | <0.008 - 0.03 | 0.015 | 0.015 - 0.03 | [9] |

| 3'-O-acyl derivatives | Varied acyl groups | Active | - | Active | [10] |

| 2',3'-fused oxirane derivatives | Epoxide formation | Highly potent | - | - | [11] |

Table 2: Inhibition of In Vitro Protein Synthesis (IC50 in µg/mL) by this compound Analogs

| Compound | Fungal System | IC50 (µg/mL) | Mammalian System (Rabbit Reticulocyte) IC50 (µg/mL) | Reference |

| This compound | Candida albicans | ~0.02 | >100 | [12] |

| GR135402 | Candida albicans | Good activity | Not affected | [5] |

| GM 193663 | Pneumocystis carinii | <0.008 | - | [9] |

| GM 211676 | Pneumocystis carinii | <0.008 | - | [9] |

| GM 222712 | Pneumocystis carinii | <0.008 | - | [9] |

| GM 237354 | Pneumocystis carinii | <0.008 | - | [9] |

These data clearly demonstrate that modifications to the glycosyl unit can lead to derivatives with significantly enhanced potency and a broader spectrum of activity compared to the parent compound.

Experimental Protocols

The evaluation of this compound's bioactivity and the elucidation of its mechanism of action rely on a set of key experimental procedures. The following are detailed methodologies for commonly employed assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal isolate.

Materials:

-

This compound derivative

-

Fungal isolate (e.g., Candida albicans)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[6]

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[6]

-

-

Compound Dilution:

-

Solubilize the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare a series of two-fold dilutions of the compound in the assay medium directly in the 96-well microtiter plate.[6]

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.[6]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by measuring optical density.[13]

-

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.[14]

Materials:

-

This compound derivative

-

Fungal cell-free lysate (S-100 fraction) from a sensitive strain (e.g., Candida albicans)

-

Polyuridylic acid (poly(U)) mRNA template

-

Radiolabeled amino acid (e.g., [¹⁴C]phenylalanine)

-

ATP, GTP, and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation of Fungal Cell-Free Lysate (S-100 Fraction):

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Lyse the cells mechanically (e.g., with glass beads) or enzymatically.

-

Centrifuge the lysate at 30,000 x g to remove cell debris.

-

The resulting supernatant is the S-30 lysate. Further centrifugation at 100,000 x g yields the S-100 fraction (supernatant) containing the soluble components for translation.[14]

-

-

Assay Setup:

-

Set up reaction tubes containing the reaction buffer, ATP, GTP, energy regenerating system, poly(U) template, and radiolabeled amino acid.

-

Add varying concentrations of the this compound derivative or a vehicle control.[14]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the S-100 lysate.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).[14]

-

-

Measurement of Protein Synthesis:

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized radiolabeled polypeptides.[15]

-

Collect the precipitate on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled amino acids.[14]

-

Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of protein synthesis.

-

Visualizing the Molecular Mechanism and Experimental Design

Understanding the complex biological processes involved in this compound's action can be facilitated through clear and concise diagrams.

Caption: this compound's mechanism of action on the fungal ribosome.

The above diagram illustrates how this compound, through its crucial glycosyl unit, interacts with the eEF2-GDP complex on the ribosome. This interaction stabilizes the complex, preventing the release of eEF2 and thereby inhibiting the translocation step of protein synthesis elongation.

Caption: Workflow for MIC determination via broth microdilution.

This workflow diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a this compound analog, a fundamental assay for assessing its antifungal potency.

Conclusion

The glycosyl unit of this compound is a critical determinant of its antifungal bioactivity. Structure-activity relationship studies have consistently shown that modifications to this moiety can dramatically alter the potency and spectrum of the resulting analogs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising class of antifungal agents. The unique mechanism of action, centered on the inhibition of protein synthesis via stabilization of the eEF2-ribosome complex, continues to make this compound and its derivatives an attractive area for the development of new therapies to combat fungal infections. Further exploration of the chemical space around the this compound glycosyl unit holds the potential to yield novel compounds with superior efficacy and broader clinical utility.

References

- 1. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]

- 8. Oxime derivatives of sordaricin as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Antifungal sordarins. Synthesis and structure-activity relationships of 3'-O-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal sordarins. part 3: synthesis and structure-activity relationships of 2',3'-fused oxirane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Unconventional Arsenal: Sordarin's Unique Assault on Fungal Pathogens Compared to Azoles and Polyenes

A Technical Guide for Researchers and Drug Development Professionals

The landscape of antifungal therapeutics has long been dominated by agents that exploit the fungal cell membrane's unique composition. The azoles and polyenes, cornerstones of antifungal treatment, disrupt the integrity of this vital barrier by targeting ergosterol (B1671047), a key fungal sterol. However, the emergence of resistance and the inherent toxicities of these conventional agents necessitate the exploration of novel antifungal strategies. Sordarin, a tetracyclic diterpene glycoside natural product, represents a paradigm shift in antifungal drug development. Its unique mode of action, targeting the fundamental process of protein synthesis, sets it apart from the membrane-centric approaches of azoles and polyenes. This in-depth technical guide provides a comprehensive comparison of this compound's mechanism with that of azoles and polyenes, offering researchers and drug development professionals a detailed understanding of their distinct molecular interactions, supported by quantitative data, experimental protocols, and pathway visualizations.

A Tale of Three Mechanisms: A Comparative Overview

This compound, azoles, and polyenes employ fundamentally different strategies to combat fungal infections. While azoles and polyenes focus on the fungal cell membrane, this compound delves deeper into the cell's core machinery.

-

This compound: The Protein Synthesis Saboteur this compound's antifungal activity stems from its highly specific inhibition of fungal protein synthesis.[1][2][3] It achieves this by targeting eukaryotic elongation factor 2 (eEF2), a crucial enzyme responsible for the translocation of the ribosome along messenger RNA (mRNA) during protein elongation.[2] this compound does not simply block eEF2; it acts as a molecular "glue," stabilizing the transient complex formed between the ribosome and eEF2.[1][2] This "frozen" state effectively stalls the ribosome on the mRNA, preventing further polypeptide chain elongation and leading to a complete shutdown of protein production.[4] This unique mechanism of action is distinct from any other clinically used antifungal agent.[3][5]

-

Azoles: The Ergosterol Synthesis Inhibitors The azole class of antifungals, which includes well-known drugs like fluconazole (B54011) and itraconazole, function by disrupting the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[6][7] Azoles specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[6] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[6][8]

-

Polyenes: The Membrane Pore-Formers Polyenes, such as amphotericin B, represent one of the oldest classes of antifungal agents. Their mechanism of action is direct and potent. Polyenes have a high affinity for ergosterol and bind to it within the fungal cell membrane.[9] This binding leads to the formation of pores or channels in the membrane, causing the leakage of essential intracellular ions and small molecules.[9][10] This rapid disruption of membrane integrity results in fungal cell death.[9]

Quantitative Comparison of Antifungal Activity

The in vitro activity of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative compounds from each class against two clinically important fungal pathogens, Candida albicans and Aspergillus fumigatus.

| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Key References |

| This compound Derivatives | |||

| GM 222712 | Candida albicans | 0.004 (MIC90) | [11] |

| GM 237354 | Candida albicans | 0.015 (MIC90) | [11] |

| R-135853 | Candida albicans | 0.03 (MIC90) | [12] |

| GW 479821 | Candida albicans | ≤0.015 (MIC90) | [5] |

| GM 222712 | Aspergillus fumigatus | 32 (MIC90) | [11] |

| GM 237354 | Aspergillus fumigatus | >64 (MIC90) | [11] |

| Azoles | |||

| Fluconazole | Candida albicans | ≤ 2 (Susceptible) | [13] |

| Voriconazole | Aspergillus fumigatus | MIC90 of 2 μg/mL | [14] |

| Polyenes | |||

| Amphotericin B | Candida albicans | ≤ 1 (Susceptible) | [13] |

| Amphotericin B | Aspergillus fumigatus | 2 (MIC50/90) | [14] |

Table 1: Comparative in vitro activity of this compound derivatives, Azoles, and Polyenes against Candida albicans.

| Antifungal Agent | Fungal Species | IC50 (μg/mL) for Protein Synthesis Inhibition | Key References |

| This compound | Candida albicans | 0.03 | [15] |

| This compound | Candida glabrata | 0.03 | [15] |

| This compound | Cryptococcus neoformans | 0.06 | [15] |

| GR135402 (this compound derivative) | Candida albicans | 0.03 | [15] |

| GR135402 (this compound derivative) | Candida glabrata | 0.06 | [15] |

| GR135402 (this compound derivative) | Cryptococcus neoformans | 0.12 | [15] |

Table 2: 50% Inhibitory Concentrations (IC50s) of this compound and a derivative for in vitro protein synthesis in various fungal species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound, azoles, and polyenes.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27/M38)

This standardized method is used to determine the in vitro susceptibility of fungi to antifungal agents.

Materials:

-

Antifungal agent stock solution (e.g., in DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum prepared to a 0.5 McFarland standard and then diluted

-

Spectrophotometer or visual reading system

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Dilutions: Serially dilute the antifungal agent in RPMI 1640 medium directly in the 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI 1640 to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[16][17]

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent. Include a drug-free growth control and an uninoculated sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[16][17]

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control) as determined visually or spectrophotometrically.[16][18]

This compound: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the fungal translational machinery.

Materials:

-

This compound sodium

-

Fungal cell-free lysate (S-100 fraction)

-

Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM potassium acetate, 10 mM magnesium acetate, 20 mM DTT)[19]

-

Energy mix (ATP, GTP, and a regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)[19]

-

Radiolabeled amino acid (e.g., [¹⁴C]Phenylalanine)[19]

-

Poly(U) RNA (template for polyphenylalanine synthesis)[19]

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation of Cell-Free Lysate: Grow fungal cells to mid-log phase and harvest. Lyse the cells mechanically (e.g., with glass beads) in a lysis buffer. Centrifuge the lysate at high speed to obtain the S-100 supernatant, which contains ribosomes and soluble translation factors.[1][20]

-

Translation Reaction: Set up reaction tubes containing the cell-free lysate, reaction buffer, energy mix, poly(U) RNA, and [¹⁴C]Phenylalanine. Add varying concentrations of this compound.[15][19]

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).[1][15]

-

Precipitation and Washing: Stop the reaction by adding TCA to precipitate the newly synthesized radiolabeled polypeptides. Collect the precipitate on glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acids.[1][15]

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value.[20]

Azoles: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of azoles to inhibit their target enzyme.

Materials:

-

Recombinant fungal CYP51 enzyme

-

Cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Buffer (e.g., 0.1 M Tris-HCl, pH 8.1, with 25% glycerol)[21]

-

Test azole compound

-

Spectrophotometer

Procedure:

-

Enzyme Reconstitution: Reconstitute the purified CYP51 and cytochrome P450 reductase in a reaction buffer containing lipids.

-

Binding Assay (Type II Difference Spectra): Add the azole compound to the reconstituted enzyme system. The binding of the azole to the heme iron of CYP51 induces a characteristic spectral shift, which can be measured spectrophotometrically as a Type II difference spectrum with a peak around 425-430 nm and a trough around 390-415 nm. The magnitude of this spectral shift is proportional to the amount of bound inhibitor.

-

Activity Assay: Incubate the reconstituted enzyme system with lanosterol and NADPH. The conversion of lanosterol to its demethylated product can be monitored by methods such as HPLC or gas chromatography-mass spectrometry.

-

Inhibition Analysis: Perform the activity assay in the presence of varying concentrations of the azole to determine its IC50 value for CYP51 inhibition.

Polyenes: Fungal Membrane Permeabilization Assay

This assay assesses the ability of polyenes to disrupt the fungal cell membrane.

Materials:

-

Fungal cells (e.g., Candida albicans)

-

Fluorescent dye that is normally membrane-impermeant (e.g., propidium (B1200493) iodide)

-

Buffer (e.g., PBS)

-

Polyene antifungal (e.g., amphotericin B)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Grow fungal cells to the desired growth phase and wash them with buffer.

-

Dye Loading (Optional): For assays measuring leakage of intracellular components, cells can be pre-loaded with a fluorescent dye (e.g., calcein-AM).

-

Treatment: Resuspend the fungal cells in buffer containing the membrane-impermeant fluorescent dye (e.g., propidium iodide). Add the polyene antifungal at various concentrations.

-

Measurement: Monitor the increase in fluorescence over time. The influx of the dye into cells with compromised membranes results in a significant increase in fluorescence. Alternatively, if cells are pre-loaded with a dye, monitor the decrease in intracellular fluorescence as it leaks out.

-

Data Analysis: Plot the fluorescence intensity against the polyene concentration to determine the concentration that causes 50% membrane permeabilization (EC50).

Visualizing the Molecular Battlegrounds

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of action for this compound, azoles, and polyenes.

Caption: this compound's mechanism of action, stabilizing the ribosome-eEF2 complex.

Caption: Azoles inhibit ergosterol synthesis, leading to membrane disruption.

Caption: Polyenes bind to ergosterol, forming pores and causing cell death.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion: A New Frontier in Antifungal Research

This compound's unique mode of action, the specific inhibition of fungal protein synthesis via stabilization of the ribosome-eEF2 complex, offers a compelling alternative to the membrane-targeted mechanisms of azoles and polyenes. This distinct approach not only provides a new avenue for combating fungal pathogens but also holds the potential to overcome existing resistance mechanisms. The detailed comparative analysis, quantitative data, and experimental protocols presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to explore and exploit the therapeutic potential of this compound and its derivatives. As the challenge of fungal infections continues to grow, the development of novel antifungals with unconventional mechanisms of action, such as this compound, will be paramount in the fight against these resilient pathogens.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 9. mdpi.com [mdpi.com]